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Compound of Interest

Compound Name: p-Butylhydratropic Acid

Cat. No.: B121086

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of p-
Butylhydratropic Acid, known systematically as 2-(4-butylphenyl)propanoic acid. As a
member of the 2-arylpropionic acid class, its architecture is of significant interest to researchers
in medicinal chemistry and drug development, sharing a core scaffold with widely used non-
steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] This document moves beyond
a simple description of its chemical formula to detail the integrated analytical workflow required
for its definitive structural elucidation. We will explore the molecule's fundamental connectivity,
its critical stereochemical nature, and the advanced spectroscopic and crystallographic
techniques that validate its three-dimensional form. The causality behind each experimental
choice is explained, presenting a self-validating system of protocols and data interpretation
essential for modern chemical research.

Foundational Chemical Identity

A precise understanding of a molecule begins with its unambiguous identification. p-
Butylhydratropic Acid is an aromatic carboxylic acid characterized by a propionic acid group
attached to a phenyl ring, which is itself substituted with a butyl group at the para (4) position.

[1]

Table 1: Chemical Identity of p-Butylhydratropic Acid
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Identifier Value

IUPAC Name 2-(4-butylphenyl)propanoic acid[1]

p-Butylhydratropic Acid, 4-Butyl-a-
Common Synonyms i i
methylbenzeneacetic acid[1][3]

CAS Number 3585-49-7[1]

Molecular Formula Ci13H1802[1][4]

Molecular Weight 206.28 g/mol [4]

Canonical SMILES CCCCC1=CC=C(C=C1)C(C)C(=0)O[1]
InChl Key FEFPDZIYEWFQFK-UHFFFAOY SA-N[1][4]

Core Molecular Architecture and Stereochemistry

The biological activity and physicochemical properties of a molecule are dictated by its three-
dimensional structure. For p-Butylhydratropic Acid, two features are paramount: its atomic
connectivity and its chirality.

Connectivity and Functional Groups

The molecule's backbone consists of a benzene ring substituted at opposing ends. The C1
position is attached to the propanoic acid moiety, while the C4 position bears a linear butyl
group. This arrangement is foundational to its classification as a para-substituted arylpropionic
acid.

The Significance of Chirality

The alpha-carbon (Ca) of the propanoic acid group—the carbon atom adjacent to the carboxyl
group—is a stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl
group, the carboxyl group, and the 4-butylphenyl ring. Consequently, p-Butylhydratropic Acid
exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(4-
butylphenyl)propanoic acid and (S)-2-(4-butylphenyl)propanoic acid.

In most laboratory syntheses, the compound is produced as a 1:1 mixture of these
enantiomers, known as a racemic mixture.[4] This is a critical consideration in drug
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development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Diagram 1: 2D structure of p-Butylhydratropic Acid with the chiral center (C*) highlighted.

Spectroscopic Elucidation: A Multi-faceted
Approach

No single technique provides a complete structural picture. Instead, a consensus structure is
built by integrating data from multiple spectroscopic methods. This approach ensures that the
proposed structure is consistent with all empirical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of molecular structure determination in solution. It provides
detailed information about the chemical environment and connectivity of magnetically active
nuclei (primarily *H and 13C). By analyzing chemical shifts, signal integrations, and coupling
patterns, one can piece together the carbon-hydrogen framework of the molecule.

Table 2: Predicted *H and *3C NMR Data for p-Butylhydratropic Acid (in CDCIs)
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Predicted & o ) )
1H NMR Multiplicity Integration Assignment
(ppm)
) Carboxyl (-
~10-12 Broad Singlet 1H
COOH)
~7.1-7.3 Multiplet (AA'BB") 4H Aromatic protons
Alpha-proton (-
~3.7 Quartet 1H phap (
CH(CHs)COOH)
Benzylic
) methylene (-
~2.6 Triplet 2H
CHa-
CH2CH2CH?5)
Methylene (-
~1.5 Multiplet 2H CH2-CH2-
CH2CHs)
Alpha-methyl (-
~1.5 Doublet 3H P v
CH(CHs3)COOH)
Methylene (-
~1.3 Multiplet 2H CH2CH2-CH2-
CHs)
Terminal methyl
~0.9 Triplet 3H (-CH2CH2CH2-
CHs)
Predicted & )
13C NMR Assignment
(ppm)
~180 Carboxyl (C=0)
Aromatic C
~142 (quaternary, C-
butyl)
Aromatic C
~138 (quaternary, C-
propionic)
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~129 Aromatic C-H
~128 Aromatic C-H
Alpha-carbon (-
~45 P (
CH(CH3)COOH)
Benzylic
~35 methylene (-
CHz2-)
Methylene (-
33 ylene (
CH2-CHz-)
Methylene (-
i’y ylene (
CH2CH2-CHz2-)
18 Alpha-methyl (-
CH(CHs)COOH)
Terminal methyl
~14 (-CH2CH2CHz2-

CHs)

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups
present in a molecule. Each functional group absorbs infrared radiation at a characteristic
frequency, causing its bonds to vibrate. The presence of specific absorption bands in the IR
spectrum serves as a molecular fingerprint.

Table 3: Characteristic IR Absorption Bands for p-Butylhydratropic Acid
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Frequency Range (cm™?) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~2960-2850 C-H stretch Alkyl (Butyl, Methyl)
~1700 C=0 stretch Carboxylic Acid
~1610, ~1500 C=C stretch Aromatic Ring
~1250 C-O stretch Carboxylic Acid

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular
weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak
(M*) confirms the elemental formula, while the fragments provide clues about the molecule's
substructures, corroborating the connectivity determined by NMR. For p-Butylhydratropic
Acid (MW=206.28), the molecular ion peak would be observed at m/z = 206.

Definitive 3D Structure: X-ray Crystallography

Trustworthiness: While spectroscopic methods define connectivity, X-ray crystallography
provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[5][6] It is
the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Packing: The Carboxylic Acid Dimer

A common and highly stable structural motif for carboxylic acids in the crystalline state is the
formation of a centrosymmetric dimer.[7] Two molecules align such that their carboxyl groups
form a pair of strong hydrogen bonds, creating a characteristic eight-membered ring, denoted
as an R22(8) graph set motif. This dimerization is a key feature we would expect to observe in
the crystal structure of p-Butylhydratropic Acid.

Diagram 2: Hydrogen-bonded dimer motif typical for carboxylic acids (R = 4-
butylphenylmethyl).

Protocol: Single Crystal X-ray Diffraction Workflow

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1186895/
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.researchgate.net/publication/229219071_Crystal_structure_and_electronic_properties_of_three_phenylpropionic_acid_derivatives_A_combined_X-ray_powder_diffraction_and_quantum_mechanical_study
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the self-validating steps from sample preparation to final structure
refinement. Each step contains internal checks to ensure data quality.

e Crystal Growth (The Critical First Step):
o Objective: To obtain a single, defect-free crystal suitable for diffraction.

o Method: Slowly evaporate a solution of p-Butylhydratropic Acid in a suitable solvent
system (e.g., ethanol/water, hexane/ethyl acetate). Screen multiple conditions to find the
optimal one.

o QC: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of
twinning or satellite growth.

e Crystal Mounting and Data Collection:
o Objective: To mount the crystal and collect diffraction data.

o Method: Select a suitable crystal (~0.1-0.3 mm) and mount it on a goniometer head. Place
the goniometer in a diffractometer. A stream of cold nitrogen (~100 K) is often used to
minimize thermal motion and radiation damage.

o Procedure: An X-ray beam is directed at the crystal, which diffracts the beam into a
specific pattern of reflections. A detector records the position and intensity of thousands of
these reflections as the crystal is rotated.[6]

o Data Processing and Structure Solution:
o Objective: To determine the unit cell dimensions, space group, and initial atomic positions.

o Method: Integrate the raw diffraction images to get a list of reflection intensities. Analyze
the symmetry of the diffraction pattern to determine the space group.[5] Use direct
methods or Patterson methods to solve the "phase problem™" and generate an initial
electron density map.

e Structure Refinement:

o Objective: To optimize the atomic positions to best fit the experimental data.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://en.wikipedia.org/wiki/X-ray_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC1186895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Method: Build an atomic model into the electron density map. Iteratively refine the atomic
coordinates, thermal parameters, and occupancies using a least-squares algorithm. The
quality of the fit is monitored using R-factors (e.g., R1, wR2), which should converge to
low values (typically <5% for R1). Difference Fourier maps should show no significant
residual electron density.
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Diagram 3: Standard workflow for single-crystal X-ray crystallography.

Computational and Analytical Corroboration

Final validation of the molecular structure involves computational modeling and analytical purity
assessment.

Computational Modeling

Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can
calculate the lowest-energy (most stable) conformation of a molecule.[7] The resulting
optimized geometry, including bond lengths and angles, can be directly compared to the
experimental results from X-ray crystallography. A strong correlation between the calculated
and experimental structures provides a powerful cross-validation of the model.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

Causality: HPLC is the workhorse technique for assessing the purity of a compound and, with a
chiral stationary phase, for separating and quantifying its enantiomers.[8] For structural
analysis, confirming the sample is a single, pure compound is a prerequisite for all other
techniques.

Protocol: General RP-HPLC Purity Analysis

o System Preparation: Use a standard C18 column. The mobile phase is typically a gradient of
an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1%
acetic acid) to ensure the carboxyl group is protonated.[9][10]

o Sample Preparation: Prepare a stock solution of p-Butylhydratropic Acid in the mobile
phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
[11]

e Analysis: Inject a small volume (e.g., 10 pL) of the sample solution. Monitor the elution profile
using a UV detector, typically at a wavelength around 230-250 nm where the phenyl ring
absorbs.[11]
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o Data Interpretation: A pure sample should yield a single, sharp peak. The area under the
peak is proportional to the concentration. Purity is often expressed as the area percentage of
the main peak relative to the total area of all peaks.

Conclusion

The molecular structure of p-Butylhydratropic Acid is not merely a static diagram but a
comprehensive model validated by a suite of orthogonal analytical techniques. NMR, IR, and
MS spectroscopy work in concert to define the molecule's connectivity and functional groups.
X-ray crystallography provides the ultimate confirmation of its three-dimensional atomic
arrangement and intermolecular interactions in the solid state. Finally, computational modeling
and chromatographic analysis corroborate these findings and confirm sample purity. This
integrated, multi-technique approach represents a robust and trustworthy methodology for the
complete structural characterization required in modern chemical and pharmaceutical sciences.

References
p-Butylhydratropic Acid | 3585-49-7.

o P-BUTYLHYDRATROPIC ACID. (No date).

e P-BUTYLHYDRATROPIC ACID, (R)-. (No date).

e Process for the preparation of p. isobutyl-hydratropic. (1978).

e p-Butylhydratropic acid, (R)- | C13H1802.

» 4-lsobutyl-alpha-methylphenylacetic acid, 99% 1 g. (No date). Thermo Scientific Alfa Aesar.
[Link]

o P-BUTYLHYDRATROPIC ACID. (No date).

o Crystal structure and electronic properties of three phenylpropionic acid derivatives. (2011).

e 4-Isobutyl-.alpha.-methylphenylacetic acid.

e Butyric acid, p-chlorophenyl ester.

o X Ray crystallography.

 Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and
Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. [Link]

» Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (x)-3-
(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). (2016).

o Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue
Engineering. (2021). PubMed. [Link]

» Biological properties of butanol extracts from green pine cone of Pinus densiflora. (2018).
Springer. [Link]

o X-ray crystallography.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue
Engineering. (2021). PubMed Central. [Link]

e 1.9 X-Ray Crystallography. (No date). Atlas of Bacterial and Archaeal Cell Structure. [Link]

» Computational models for identifying potential P-glycoprotein substrates and inhibitors.
(2006). PubMed. [Link]

e UV-Vis Spectra of Carbonic Acid. (2025). Chemistry Europe. [Link]

o Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue
Engineering. (2021).

e Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic
Compounds in Several Personal Care Products. (2014). Hindawi. [Link]

 Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.
(2024). MDPI. [LinK]

e Butyric acid, p-methoxyphenyl ester.

 Pivalic acid.

e Environmental Chemistry Method for Fluazifop-p-butyl & Degradates.

» Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest. (2023).
Atmospheric Chemistry and Physics. [Link]

» Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium
leucanthum Schiltdl. (2024). MDPI. [Link]

 [Effect of fatty acids on the antibacterial activity of butylated hydroxytoluene (BHT)]. (1978).
PubMed. [Link]

o Measuring method of content of butyric acid clevidipine butyrate and content of related
substances. (2013).

e AKkind of preparation method of p-aminophenyl butyric acid. (2017).

e A \Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid
in Syrup. (2021). Semantic Scholar. [Link]

» Conformer-Specific Photoelectron Spectroscopy of Carbonic Acid: H2CO3.

» Polyphosphoric Acid in Organic Synthesis. (2014).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Buy p-Butylhydratropic Acid | 3585-49-7 [smolecule.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b121086?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s684918
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 4-1sobutyl-alpha-methylphenylacetic acid, 99% 1 g | Buy Online | Thermo Scientific Alfa
Aesar | Fisher Scientific [fishersci.co.uk]

3. P-BUTYLHYDRATROPIC ACID [drugfuture.com]

4. GSRS [gsrs.ncats.nih.gov]

5. x Ray crystallography - PMC [pmc.ncbi.nim.nih.gov]
6. X-ray crystallography - Wikipedia [en.wikipedia.org]
7. researchgate.net [researchgate.net]

8. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest
[acp.copernicus.org]

9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic
Compounds in Several Personal Care Products - PMC [pmc.ncbi.nim.nih.gov]

10. epa.gov [epa.gov]

11. CN103134891A - Measuring method of content of butyric acid clevidipine butyrate and
content of related substances - Google Patents [patents.google.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure
of p-Butylhydratropic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121086#molecular-structure-of-p-butylhydratropic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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